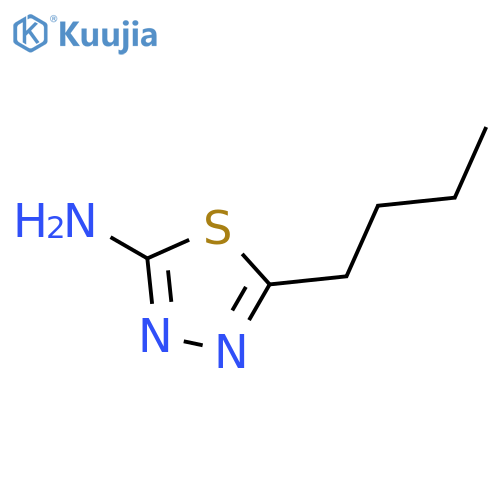Cas no 14068-54-3 (5-Butyl-1,3,4-thiadiazol-2-amine)

14068-54-3 structure
商品名:5-Butyl-1,3,4-thiadiazol-2-amine
5-Butyl-1,3,4-thiadiazol-2-amine 化学的及び物理的性質
名前と識別子
-
- 5-Butyl-1,3,4-thiadiazol-2-amine
- 5-butyl-1,3,4-thiadiazol-2-amine(SALTDATA: FREE)
- 2-Amino-5-butyl-1,3,4-thiadiazole
- 2-Amino-5-n-butyl-1,3,4-thiadiazol
- 2-amino-5-n-butyl-1,3,4-thiadiazole
- 5-butyl-1,3,4-thiadiazole-2-ylamine
- 5-Butyl-2-amino-1,3,4-thiadiazol
- butylthiadiazolamine
- AURORA 5326
- AKOS BC-3111
- VITAS-BB TBB000081
- IFLAB-BB F1950-0195
- 1,3,4-thiadiazol-2-amine, 5-butyl-
- 5-BUTYL-[1,3,4]THIADIAZOL-2-YLAMINE
- Enamine_001382
- FT-0637006
- J-517224
- HMS1397O18
- MFCD00719784
- Z56769166
- SCHEMBL1968819
- SY131735
- 4Z-0810
- AKOS000271019
- EN300-04625
- 14068-54-3
- DTXSID50364629
- AMY3830
- F1950-0195
- AKOS BBS-00006636
- BBL007635
- G29509
- DTXCID10315672
- STK007771
- DB-042530
- ALBB-009389
-
- MDL: MFCD00719784
- インチ: InChI=1S/C6H11N3S/c1-2-3-4-5-8-9-6(7)10-5/h2-4H2,1H3,(H2,7,9)
- InChIKey: ZVMPWERUANCLFH-UHFFFAOYSA-N
- ほほえんだ: CCCCC1=NNC(=N)S1
計算された属性
- せいみつぶんしりょう: 157.06700
- どういたいしつりょう: 157.067
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 99
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 80A^2
じっけんとくせい
- 密度みつど: 1.178
- ふってん: 289.4°Cat760mmHg
- フラッシュポイント: 128.8°C
- 屈折率: 1.571
- PSA: 80.04000
- LogP: 2.04410
5-Butyl-1,3,4-thiadiazol-2-amine セキュリティ情報
- 危険レベル:IRRITANT
5-Butyl-1,3,4-thiadiazol-2-amine 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
5-Butyl-1,3,4-thiadiazol-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B938694-100mg |
5-Butyl-1,3,4-thiadiazol-2-amine |
14068-54-3 | 95% | 100mg |
¥215.10 | 2022-09-29 | |
| abcr | AB256759-500 mg |
5-Butyl-1,3,4-thiadiazol-2-amine, 95%; . |
14068-54-3 | 95% | 500 mg |
€132.00 | 2023-07-20 | |
| abcr | AB256759-1 g |
5-Butyl-1,3,4-thiadiazol-2-amine, 95%; . |
14068-54-3 | 95% | 1 g |
€187.10 | 2023-07-20 | |
| Life Chemicals | F1950-0195-10g |
5-butyl-1,3,4-thiadiazol-2-amine |
14068-54-3 | 95% | 10g |
$474.0 | 2023-11-21 | |
| Enamine | EN300-04625-0.5g |
5-butyl-1,3,4-thiadiazol-2-amine |
14068-54-3 | 95% | 0.5g |
$78.0 | 2023-10-28 | |
| abcr | AB256759-500mg |
5-Butyl-1,3,4-thiadiazol-2-amine, 95%; . |
14068-54-3 | 95% | 500mg |
€132.00 | 2025-02-08 | |
| Enamine | EN300-04625-1.0g |
5-butyl-1,3,4-thiadiazol-2-amine |
14068-54-3 | 95% | 1g |
$113.0 | 2023-05-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B299885-100mg |
5-Butyl-1,3,4-thiadiazol-2-amine |
14068-54-3 | 95% | 100mg |
¥234.90 | 2023-09-04 | |
| Life Chemicals | F1950-0195-0.5g |
5-butyl-1,3,4-thiadiazol-2-amine |
14068-54-3 | 95% | 0.5g |
$60.0 | 2023-11-21 | |
| TRC | T117553-500mg |
5-Butyl-1,3,4-thiadiazol-2-amine |
14068-54-3 | 500mg |
$ 160.00 | 2022-06-03 |
5-Butyl-1,3,4-thiadiazol-2-amine 関連文献
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
14068-54-3 (5-Butyl-1,3,4-thiadiazol-2-amine) 関連製品
- 229003-14-9(5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine)
- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)
- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)
- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)
- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)
- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)
- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)
- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:14068-54-3)5-Butyl-1,3,4-thiadiazol-2-amine

清らかである:99%
はかる:5g
価格 ($):284